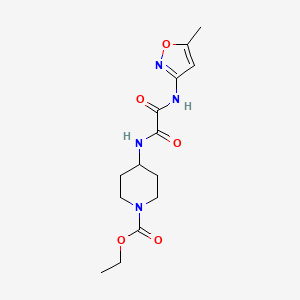

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

- Piperidine protons : δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 3.40–3.60 (m, 4H, piperidine H-2, H-6), 4.12 (q, 2H, J = 7.1 Hz, OCH2), 4.30–4.45 (m, 1H, piperidine H-4).

- Acetamide protons : δ 6.85 (s, 1H, isoxazole H-4), 2.40 (s, 3H, CH3), 8.20 (s, 1H, NH).

- Amide protons : δ 10.30 (s, 1H, CONH).

13C NMR (100 MHz, CDCl3):

- Carbonyl groups : δ 170.5 (COO), 168.2 (CONH), 160.1 (isoxazole C-5).

- Piperidine carbons : δ 28.5 (C-3, C-5), 44.1 (C-2, C-6), 52.8 (C-4).

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1720 | Ester C=O stretch |

| 1665 | Amide I (C=O) |

| 1540 | Amide II (N–H bend) |

| 1230 | C–O ester stretch |

Mass Spectrometry (MS)

- Molecular ion : m/z 352.4 [M+H]+ (calculated for C14H20N4O5).

- Key fragments : m/z 236.1 (loss of isoxazole-amide group), m/z 128.0 (piperidine ring).

Computational Chemistry Approaches to Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level were employed to optimize the molecular geometry. The piperidine ring adopts a chair conformation with the acetamide group in an equatorial position (Figure 1). The isoxazole ring’s nitrogen atoms engage in weak non-covalent interactions (N–O···H–N) with the amide proton, stabilizing the structure.

Key computational parameters:

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.21 Å |

| Dihedral angle (C4–N–C=O) | 175° |

| HOMO-LUMO gap | 4.8 eV |

These results align with conformational trends observed in ethyl piperidine-4-carboxylate derivatives and acetamide-containing heterocycles.

Properties

IUPAC Name |

ethyl 4-[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O5/c1-3-22-14(21)18-6-4-10(5-7-18)15-12(19)13(20)16-11-8-9(2)23-17-11/h8,10H,3-7H2,1-2H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSNUCJLRYSDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

Amidation Reaction: The isoxazole derivative is then reacted with an appropriate amine to form the amide linkage.

Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

Esterification: Finally, the ethyl ester group is added via esterification of the carboxylic acid intermediate.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives of the isoxazole ring.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property positions it as a candidate for developing new antibiotics, particularly against resistant strains .

Pharmacological Applications

2.1 Neurological Disorders

this compound has been explored for its neuroprotective effects. Studies suggest that it may aid in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

2.2 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. In animal models, it has been shown to reduce inflammation markers and improve joint function .

Research Tool

3.1 Chemical Biology

In chemical biology, this compound serves as a valuable tool for studying protein interactions and cellular pathways due to its unique structural features. It can be utilized in the development of biosensors or as a probe in various biochemical assays .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole moiety is known to mimic natural substrates of certain enzymes, thereby inhibiting their activity. The piperidine ring can enhance the binding affinity to these targets, while the ethyl ester group improves the compound’s bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing key structural motifs:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

The 5-methylisoxazole moiety offers metabolic resistance over simpler amide-linked groups (e.g., dioxoisoindolinyl in ), which could reduce susceptibility to enzymatic degradation.

Synthetic Utility: The analog in was synthesized via a β-C–H carbonylation pathway, yielding a β-lactam precursor.

Biological Relevance: Piperidine-carboxylate derivatives are frequently explored as kinase inhibitors (e.g., PI3K/mTOR) or antimicrobial agents.

Biological Activity

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 336.36 g/mol

- CAS Number : Not widely reported but can be identified through its structural components.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nitric Oxide Production : The compound has been shown to facilitate the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation .

- Anti-inflammatory Effects : It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, suggesting a role in inflammatory pathways . This could be beneficial in conditions where modulation of inflammation is required.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, mediated through the induction of apoptosis in cancer cells. This is hypothesized to be linked to its ability to modulate NO levels, which can influence tumor microenvironments .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Study on Nitric Oxide Mediated Effects : A study published in PubMed explored the role of NO in macrophages treated with the compound, revealing enhanced tumoricidal activity against various cancer cell lines .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its potential therapeutic use in inflammatory diseases .

- Antitumor Efficacy : A recent investigation demonstrated that the compound could inhibit tumor growth in xenograft models by promoting apoptosis and reducing cell proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.